(+)-11-epi-Fistularin 3: Structural Elucidation and Pharmacological Profile
(+)-11-epi-Fistularin 3: Structural Elucidation and Pharmacological Profile
[1]
Executive Summary
(+)-11-epi-Fistularin 3 is a complex brominated tyrosine alkaloid isolated from marine verongid sponges, most notably Agelas oroides, Aplysina archeri, and Suberea calvata. Structurally, it is a stereoisomer of the well-known metabolite Fistularin 3, distinguished specifically by the inversion of configuration at the C-11 hydroxyl position.
While historically conflated with its parent compound due to spectroscopic similarities, (+)-11-epi-Fistularin 3 has emerged as a distinct pharmacological entity. Recent research identifies it as a DNA Methyltransferase 1 (DNMT1) inhibitor that exhibits potent synergy with Bcl-2 inhibitors (e.g., Venetoclax) in Acute Myeloid Leukemia (AML) models. Unlike Fistularin 3, which shows broad cytotoxicity, the 11-epi isomer displays a more targeted profile, lacking cytotoxicity in KB cells while maintaining efficacy in specific hematological and breast cancer lines.
Chemical Architecture & Stereochemistry
Structural Core
The molecule consists of two spiroisoxazoline units linked by a central chain containing brominated phenolic rings. It belongs to the bromotyrosine class of alkaloids, characterized by the spiro[4.5]deca-2,7,9-triene system.
-
Molecular Formula:
-
Molecular Weight: 1113.7 Da (Monoisotopic)
-
Key Functional Groups:
Stereochemical Definition
The distinction between Fistularin 3 and (+)-11-epi-Fistularin 3 lies strictly in the absolute configuration of the C-11 chiral center.[2][3]
| Stereocenter | Fistularin 3 | (+)-11-epi-Fistularin 3 |
| C-1, C-1' | (R) | (R) |
| C-6, C-6' | (S) | (S) |
| C-11 | (S) | (R) |
| C-17 | (R) | (S) |
*Note: The configuration of C-17 has been debated, but the definitive assignment for the Suberea calvata isolate of (+)-11-epi-Fistularin 3 is 11(R), 17(S) based on Mosher's ester analysis.
Spectroscopic Differentiation
Distinguishing the isomers requires high-resolution NMR or Circular Dichroism (CD) due to their near-identical spectra.
-
Optical Rotation (
):-
Fistularin 3:
to [4] -
(+)-11-epi-Fistularin 3:
(MeOH, )
-
-
NMR Shifts (
C in Acetone- ):-
C-11 (Fistularin 3):
69.5 ppm[4] -
C-11 (11-epi):
70.6 ppm
-
Physicochemical Properties[1][8]
The following data characterizes the purified isolate from Suberea calvata.
| Property | Value / Description |
| Physical State | Amorphous white solid or powder |
| Solubility | Soluble in MeOH, DMSO, Acetone; Insoluble in Hexane, Water |
| UV Absorption ( | 220 nm ( |
| IR Bands | 3360 (OH), 1660 (Amide I), 1600/1540 (Aromatic) cm |
| Stability | Sensitive to light (debromination risk) and extreme pH (spiro ring opening) |
Isolation & Purification Protocol
The isolation of (+)-11-epi-Fistularin 3 requires a bioassay-guided fractionation approach to separate it from closely related congeners like Fistularin 3 and 11-deoxyfistularin 3.
Workflow Visualization
Figure 1: Isolation workflow for (+)-11-epi-Fistularin 3 from marine sponge tissue.
Detailed Protocol (Standardized)
-
Extraction: Lyophilized sponge tissue (200g) is extracted exhaustively with MeOH/CH
Cl (1:1 v/v) at room temperature. -
Partition: The crude extract is concentrated and partitioned between n-butanol and water to remove salts and highly polar primary metabolites.
-
Fractionation: The organic layer is subjected to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on C18 reversed-phase silica, eluting with a step gradient of H
O/MeOH (100:0 to 0:100). -
Purification: Fractions containing brominated alkaloids (identified by UV or MS) are purified via RP-HPLC (e.g., Phenomenex Luna C18 or Waters Sunfire C18).
-
Mobile Phase: Gradient of H
O (0.1% Formic acid) and Acetonitrile (0.1% Formic acid). -
Detection: UV at 254 nm.
-
Elution: (+)-11-epi-Fistularin 3 typically elutes distinct from Fistularin 3, though retention times are close.
-
Pharmacological Potential & Mechanism of Action[8][9]
Primary Target: DNMT1 Inhibition
(+)-11-epi-Fistularin 3 has been identified as a non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1) .
-
Mechanism: Docking studies suggest the molecule binds to the catalytic pocket of DNMT1, preventing the methylation of hemimethylated DNA.[5]
-
Effect: Inhibition leads to the re-expression of silenced tumor suppressor genes.
Synergistic Lethality in AML
The most significant therapeutic potential of (+)-11-epi-Fistularin 3 is its synergy with Bcl-2 inhibitors (e.g., ABT-199/Venetoclax) in Acute Myeloid Leukemia (AML).[6]
-
The Problem: AML cells often resist Bcl-2 inhibition by upregulating Mcl-1 , an alternative anti-apoptotic protein.
-
The Solution: (+)-11-epi-Fistularin 3 induces Endoplasmic Reticulum (ER) stress, which leads to the downregulation of Mcl-1.[1][6]
-
Result: When Mcl-1 is suppressed by (+)-11-epi-Fistularin 3, the cells become highly sensitized to Venetoclax, leading to massive apoptosis.
Mechanism Pathway
Figure 2: Synergistic mechanism of action.[1][2][3][6] (+)-11-epi-Fistularin 3 downregulates Mcl-1 via ER stress, overcoming resistance to Bcl-2 inhibitors.[1]
Cytotoxicity Profile Comparison
Unlike its isomer, (+)-11-epi-Fistularin 3 is not a general toxin, suggesting a better therapeutic window.
| Cell Line | (+)-11-epi-Fistularin 3 IC | Fistularin 3 IC | Note |
| KB (Oral Carcinoma) | Key differentiator | ||
| BC1 (Breast) | Active | Moderate activity | |
| ZR-75-1 (Breast) | Active | Moderate activity | |
| HL-60 (AML) | Active (Synergistic) | Active | Synergizes with ABT-199 |
References
-
Florean, C., et al. (2018). Synergistic AML Cell Death Induction by Marine Cytotoxin (+)-1(R), 6(S), 1'(R), 6'(S), 11(R), 17(S)-Fistularin-3 and Bcl-2 Inhibitor Venetoclax.[6] Marine Drugs, 16(12), 496.
-
König, G. M., & Wright, A. D. (1993). Agelorins A and B, and 11-epi-fistularin-3, three new antibacterial fistularin-3 derivatives from the tropical marine sponge Agelas oroides. Heterocycles, 36(6), 1351-1358.
-
Rogers, E. W., et al. (2005). Stereochemical Heterogeneity in Verongid Sponge Metabolites. Absolute Stereochemistry of (+)-Fistularin-3 and (+)-11-epi-Fistularin-3 by Microscale LCMS-Marfey's Analysis.[2][3][7] Journal of Natural Products, 68(6), 891-896.[8]
-
Galeano, E., et al. (2011). Antiparasitic Bromotyrosine Derivatives from the Marine Sponge Verongula rigida. Marine Drugs, 9(10), 1902-1913.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic AML Cell Death Induction by Marine Cytotoxin (+)-1(R), 6(S), 1’(R), 6’(S), 11(R), 17(S)-Fistularin-3 and Bcl-2 Inhibitor Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemical heterogeneity in Verongid sponge metabolites. Absolute stereochemistry of (+)-fistularin-3 and (+)-11-epi-fistularin-3 by microscale LCMS-Marfey's analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
